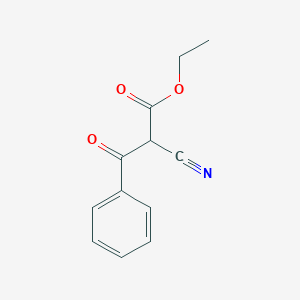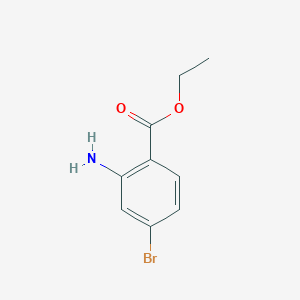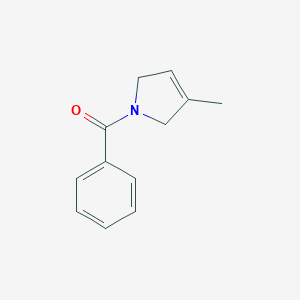
1,4-DI(Pyridin-4-YL)benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-DI(Pyridin-4-YL)benzene, also known as 4-[4-(4-pyridinyl)phenyl]pyridine, is a chemical compound with the CAS Number: 113682-56-7 . It has a molecular weight of 232.28 and its molecular formula is C16H12N2 .
Synthesis Analysis
The synthesis of 1,4-DI(Pyridin-4-YL)benzene involves the use of 1,4-dibromobenzene and 4-pyridineboronic acid . The reaction is carried out in the presence of a palladium catalyst and potassium carbonate in a mixture of ethanol and toluene under an inert atmosphere . The reaction is heated at reflux for 48 hours .Molecular Structure Analysis
1,4-DI(Pyridin-4-YL)benzene consists of two end 4-pyridine units joined by a benzene ring at 1,4-positions .Physical And Chemical Properties Analysis
1,4-DI(Pyridin-4-YL)benzene is a solid at room temperature . The melting point of this compound is reported to be 193 °C .Wissenschaftliche Forschungsanwendungen
Metall-organische Gerüstverbindungen (MOFs)
1,4-DI(Pyridin-4-YL)benzol: wird als starrer linearer Ligandenlinker bei der Synthese von MOFs verwendet. Diese Gerüstverbindungen finden aufgrund ihrer porösen Natur Anwendung im Umweltschutz und in der Trennung von Isomeren .
Koordinationsverbindungen
Diese Verbindung dient als verbrückender Ligand in Koordinationsverbindungen, bei denen es sich um Strukturen handelt, die durch die Koordination von Metallionen mit organischen Liganden gebildet werden. Diese Polymere haben potenzielle Anwendungen in der Katalyse und Materialwissenschaft .
Kristalltechnik
In der Kristalltechnik kann This compound in Kombination mit organischen aromatischen Mehrfachcarbonsäuren wie Biphenyltetracarbonsäure vorbestimmte Netzwerke ergeben .
Poröse Materialien
Die Verbindung ist an der Synthese von hochporösen Materialien beteiligt, die für Gasspeicher, Trennverfahren und Katalyse verwendet werden können .
Ligandensynthese
Als Ligand ist This compound von entscheidender Bedeutung bei der Synthese komplexer Moleküle und Materialien, die Anwendungen in der Pharmazie und Elektronik haben .
Safety and Hazards
The safety information for 1,4-DI(Pyridin-4-YL)benzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), may cause respiratory irritation (H335), and is harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), avoiding release to the environment (P273), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
This compound is often used as a ligand in the synthesis of metal-organic frameworks (MOFs) , suggesting that it may interact with metal ions or other components in these structures.
Mode of Action
In the context of mofs, it likely acts as a bridging ligand, connecting metal ions or clusters to form the framework . The pyridyl groups on the benzene ring can coordinate to metal ions, facilitating the formation of these structures.
Biochemical Pathways
As a component of MOFs, it may influence the properties and functions of these materials, which have diverse applications in areas such as gas storage, catalysis, and drug delivery .
Pharmacokinetics
Given its use in the synthesis of MOFs, its bioavailability may depend on the specific properties of the resulting material .
Result of Action
In the context of MOFs, the presence of this compound could influence the structure and function of the material .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 1,4-DI(Pyridin-4-YL)benzene, particularly in the context of MOF synthesis .
Eigenschaften
IUPAC Name |
4-(4-pyridin-4-ylphenyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-14(16-7-11-18-12-8-16)4-3-13(1)15-5-9-17-10-6-15/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWKLXRVKVOYLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413261 |
Source


|
| Record name | 4,4'-(1,4-Phenylene)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113682-56-7 |
Source


|
| Record name | 4,4'-(1,4-Phenylene)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)











![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)